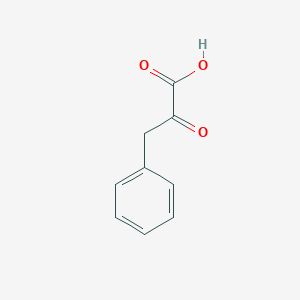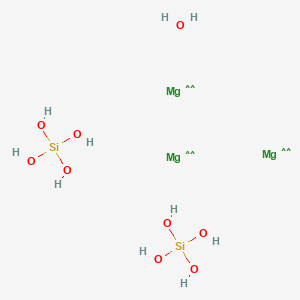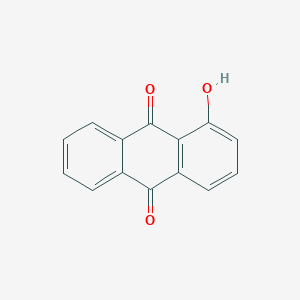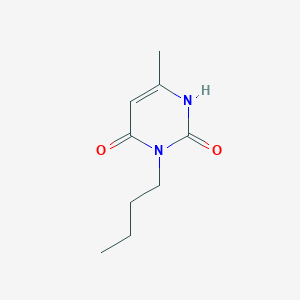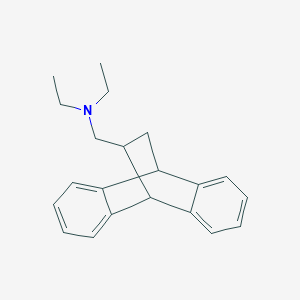
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene, also known as DEAM-EA, is a synthetic organic compound that has gained attention in scientific research due to its unique chemical structure and potential applications in various fields.
科学的研究の応用
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been used as a building block for the synthesis of novel organic semiconductors with high electron mobility and stability. In organic electronics, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices to improve their performance and efficiency. In biomedical research, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been investigated for its potential as a fluorescent probe for imaging biological systems and as a potential anticancer agent.
作用機序
The mechanism of action of 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to bind to lipid bilayers and disrupt their structure, leading to changes in membrane fluidity and permeability. Additionally, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to interact with proteins involved in signal transduction pathways, potentially modulating their activity.
生化学的および生理学的効果
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can induce apoptosis (programmed cell death) in cancer cells, potentially making it a promising anticancer agent. Additionally, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS) in cells. In vivo studies have demonstrated that 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can cross the blood-brain barrier and accumulate in the brain, making it a potential candidate for imaging and therapeutic applications in neurological disorders.
実験室実験の利点と制限
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its potential as a building block for the synthesis of novel organic semiconductors. However, 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene also has limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
For research on 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene include the development of novel organic semiconductors, investigation of its potential anticancer properties, and optimization of the synthesis method.
合成法
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene can be synthesized using a multistep process that involves the reaction of anthracene with diethylamine and formaldehyde. The resulting product is then subjected to hydrogenation and cyclization reactions to form 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene. This synthesis method has been optimized to produce high yields of pure 11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene for use in scientific research.
特性
CAS番号 |
14692-45-6 |
|---|---|
製品名 |
11-Diethylaminomethyl-9,10-dihydro-9,10-ethanoanthracene |
分子式 |
C21H25N |
分子量 |
291.4 g/mol |
IUPAC名 |
N-ethyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)ethanamine |
InChI |
InChI=1S/C21H25N/c1-3-22(4-2)14-15-13-20-16-9-5-7-11-18(16)21(15)19-12-8-6-10-17(19)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3 |
InChIキー |
GIKVOAWVDHABHQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
正規SMILES |
CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
同義語 |
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



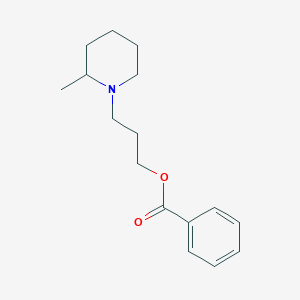
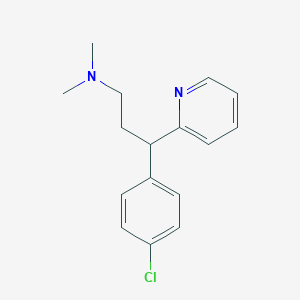
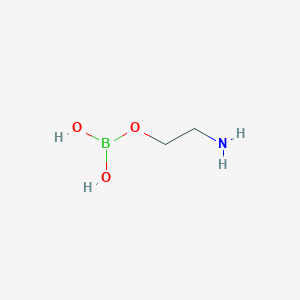
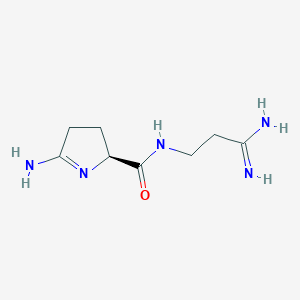

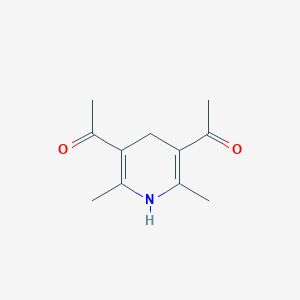
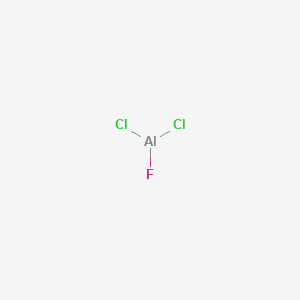

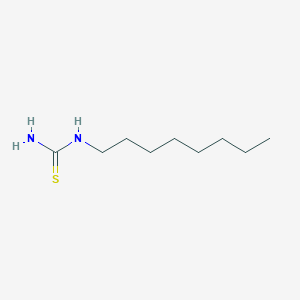
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
